IU1

Description

a USP14 inhibito

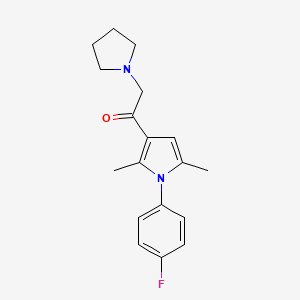

Structure

3D Structure

Properties

IUPAC Name |

1-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O/c1-13-11-17(18(22)12-20-9-3-4-10-20)14(2)21(13)16-7-5-15(19)6-8-16/h5-8,11H,3-4,9-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUWDSDKJBMFLHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350196 | |

| Record name | 1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(pyrrolidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314245-33-5 | |

| Record name | 1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(pyrrolidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IU1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Basic Properties of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (IU1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of the compound 1-(1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, commonly known as IU1. This molecule is a significant research tool due to its role as a selective and reversible inhibitor of Ubiquitin-Specific Protease 14 (USP14).

Physicochemical Properties

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone is a synthetic, cell-permeable small molecule.[1][2] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₁FN₂O | [2][3] |

| Molecular Weight | 300.37 g/mol | [2] |

| CAS Number | 314245-33-5 | [2] |

| Appearance | Off-white to light brown powder | [2] |

| Solubility | DMSO: >10 mg/mL | [2] |

| Boiling Point (Predicted) | 437.0 ± 45.0 °C | [2] |

| Density (Predicted) | 1.16 ± 0.1 g/cm³ | [2] |

| Storage Temperature | 2-8°C | [2] |

Basicity

The basicity of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone is attributed to the lone pair of electrons on the nitrogen atom of the pyrrolidine ring.

| Property | Value | Source |

| pKa (Predicted) | 8.20 ± 0.20 | [2] |

Note: The provided pKa value is a computational prediction. Experimental determination is recommended for precise applications.

Experimental Protocol for pKa Determination (Potentiometric Titration)

A standard method for the experimental determination of pKa is potentiometric titration. The following is a general protocol:

-

Preparation of the Analyte Solution: Accurately weigh a sample of the compound (e.g., 10-20 mg) and dissolve it in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a thermostatted vessel equipped with a magnetic stirrer and a pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant, slow rate.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. For more accurate results, the data can be analyzed using software that fits the titration curve to the appropriate Henderson-Hasselbalch-derived equations.

Synthesis

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound)

This protocol is a representative example based on common synthetic methodologies for α-amino ketones.

Step 1: Friedel-Crafts Acylation

-

To a solution of 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.g., aluminum chloride).

-

Cool the mixture in an ice bath (0°C).

-

Slowly add 2-bromoacetyl chloride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude 2-bromo-1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Nucleophilic Substitution

-

Dissolve the purified 2-bromo-1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one in a suitable solvent (e.g., acetonitrile or tetrahydrofuran).

-

Add an excess of pyrrolidine to the solution. A non-nucleophilic base (e.g., potassium carbonate or triethylamine) may be added to scavenge the HBr byproduct.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water to remove any salts.

-

Dry the organic layer, concentrate, and purify the final product, 1-(1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound), by column chromatography or recrystallization.

Biological Activity and Mechanism of Action

This compound is a selective and reversible inhibitor of the deubiquitinating enzyme (DUB) USP14, which is associated with the proteasome.[1]

| Parameter | Value | Source |

| Target | Ubiquitin-Specific Protease 14 (USP14) | [1] |

| IC₅₀ | 4-5 µM (or 4.7 µM) | [1] |

| Activity | Reversible Inhibition | [1] |

Signaling Pathway of USP14 Inhibition by this compound

USP14 functions to trim ubiquitin chains from proteins targeted for degradation by the proteasome, which can delay their degradation. By inhibiting USP14, this compound enhances the degradation of certain proteasome substrates.[1]

References

In-Depth Technical Guide: 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (IU1)

CAS Number: 314245-33-5

Abstract

This technical guide provides a comprehensive overview of 1-(1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, commonly known as IU1. As a selective and reversible inhibitor of Ubiquitin Specific Peptidase 14 (USP14), a deubiquitinating enzyme associated with the proteasome, this compound has emerged as a significant tool in cell biology and a potential therapeutic agent. This document collates available data on its chemical and physical properties, mechanism of action, and experimental applications. Detailed protocols for key in vitro and in vivo assays are provided, alongside a summary of its effects on various protein substrates. This guide is intended for researchers, scientists, and drug development professionals working in the fields of cell biology, oncology, neurodegenerative diseases, and drug discovery.

Chemical and Physical Properties

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound) is a synthetic, cell-permeable small molecule. Its fundamental properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 314245-33-5 | [1][2][3] |

| Molecular Formula | C₁₈H₂₁FN₂O | [1][2][3] |

| Molecular Weight | 300.37 g/mol | [1][2][3] |

| Appearance | Off-white to light brown solid/powder | [1][3] |

| Purity | ≥98% (by HPLC) | [4] |

| Solubility | Soluble in DMSO (>10 mg/mL) and Ethanol. Insoluble in water. | [1][3] |

| Storage | Store at -20°C as a solid. Solutions in DMSO or ethanol can be stored at -20°C for up to one month. | [3] |

Mechanism of Action

This compound is a selective and reversible inhibitor of Ubiquitin Specific Peptidase 14 (USP14), a deubiquitinating enzyme (DUB) associated with the 19S regulatory particle of the proteasome.[5] USP14 functions to trim ubiquitin chains from protein substrates, which can delay their degradation by the proteasome.[5]

By inhibiting the catalytic activity of USP14, this compound prevents this "chain-trimming" process. This leads to an accumulation of polyubiquitinated proteins at the proteasome, thereby enhancing their degradation.[5] Structural studies have revealed that this compound and its analogs bind to a unique allosteric site on USP14, distinct from the catalytic site. This binding sterically blocks the C-terminus of ubiquitin from accessing the active site, thus inhibiting USP14's deubiquitinating activity.[6][7]

The inhibitory effect of this compound is specific to the proteasome-bound, activated form of USP14.[2]

Signaling Pathway Diagram

References

- 1. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of Proteasome Activity by a Small-Molecule Inhibitor of Usp14 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1-pyrrolidinyl)ethanone | 314245-33-5 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - 2BScientific [2bscientific.com]

- 6. researchgate.net [researchgate.net]

- 7. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

The Core Mechanism of Action of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (IU1): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, commonly known as IU1, is a significant small molecule inhibitor targeting the ubiquitin-proteasome system (UPS). As a reversible and specific inhibitor of Ubiquitin-Specific Peptidase 14 (USP14), this compound presents a compelling mechanism for enhancing the degradation of ubiquitinated proteins. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its pharmacological profile, detailed experimental protocols for its characterization, and a visual representation of its role in cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics targeting protein degradation pathways.

Introduction

The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of the majority of intracellular proteins, playing a vital role in protein quality control, cell cycle regulation, and signal transduction. Deubiquitinating enzymes (DUBs) are key regulators of this system, removing ubiquitin chains from substrate proteins and thereby rescuing them from proteasomal degradation. Ubiquitin-Specific Peptidase 14 (USP14) is a proteasome-associated DUB that can trim ubiquitin chains from substrates, a process that can inhibit their degradation.

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound) has emerged as a valuable research tool and potential therapeutic lead due to its specific inhibition of USP14. By inhibiting USP14, this compound effectively enhances the degradation of certain proteasomal substrates, a mechanism with potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as in oncology.[1][2]

Pharmacological Profile of this compound

This compound is a cell-permeable small molecule that acts as a reversible and selective inhibitor of USP14.[3][4] Its primary mechanism of action is the inhibition of the ubiquitin chain trimming activity of the 26S proteasome, which can lead to the enhanced degradation of certain proteasomal substrates.[3]

Quantitative Data

The following table summarizes the key quantitative data for this compound based on in vitro and cell-based assays.

| Parameter | Value | Assay Type | Reference |

| IC50 for USP14 | 4-5 µM | Ub-AMC Hydrolysis Assay | [5] |

| Effective Concentration (Tau reduction in MEFs) | 50 µM | Cell-based immunoblotting | [6] |

| Effective Concentration (inhibition of PGJ2-induced Ub-protein accumulation in neurons) | >25 µM | Cell-based immunoblotting | [2] |

| Effective Concentration (in vitro Ub-cyclin B degradation) | 34 µM | In vitro degradation assay | [6] |

| Effective Concentration (in vitro Sic1PY degradation) | 75 µM | In vitro degradation assay | [6] |

Core Mechanism of Action: Inhibition of USP14

The central mechanism of action of this compound is its direct inhibition of the deubiquitinating activity of USP14 at the 26S proteasome.

The Ubiquitin-Proteasome System and the Role of USP14

The 26S proteasome is a large protein complex that recognizes, unfolds, and degrades polyubiquitinated proteins. USP14 is one of the three deubiquitinating enzymes associated with the proteasome. Its primary role is to cleave ubiquitin chains from substrate proteins just before their degradation. This "trimming" of the ubiquitin chain can lead to the substrate's release from the proteasome, thus antagonizing its degradation.

This compound-Mediated Enhancement of Proteasomal Degradation

This compound binds to USP14 and inhibits its catalytic activity. This inhibition prevents the removal of ubiquitin chains from proteasome-bound substrates. As a result, the substrates remain polyubiquitinated, are committed to degradation by the proteasome, and their overall degradation is enhanced. This mechanism has been shown to be effective for disease-relevant proteins such as Tau, which is implicated in Alzheimer's disease.[2][6]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound within the ubiquitin-proteasome pathway.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

USP14 Inhibition Assay (Ub-AMC Hydrolysis Assay)

This assay is a standard method to measure the deubiquitinating activity of USP14 and its inhibition by compounds like this compound.

Principle: The substrate, ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), is a fluorogenic substrate. When cleaved by a DUB, the free AMC molecule fluoresces. The rate of increase in fluorescence is proportional to the DUB activity.

Protocol:

-

Reagents: Purified 26S proteasome, recombinant human USP14, Ub-AMC substrate, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 5 mM MgCl2), this compound stock solution (in DMSO), and a multi-well plate reader with fluorescence detection (Excitation: ~350 nm, Emission: ~460 nm).

-

Procedure: a. Prepare a reaction mixture containing the 26S proteasome and USP14 in the assay buffer. b. Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a 384-well plate. c. Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) at room temperature. d. Initiate the reaction by adding the Ub-AMC substrate to a final concentration of approximately 1 µM. e. Immediately measure the fluorescence intensity over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Substrate Degradation Assay

This assay directly assesses the effect of this compound on the degradation of a specific ubiquitinated substrate by the proteasome.

Principle: A radiolabeled or epitope-tagged ubiquitinated substrate is incubated with purified proteasomes in the presence or absence of this compound. The degradation of the substrate is monitored over time by SDS-PAGE and autoradiography or immunoblotting.

Protocol:

-

Reagents: Purified 26S proteasome, recombinant USP14, in vitro ubiquitinated substrate (e.g., 35S-labeled Ub-cyclin B or His-tagged Sic1PY), ATP regenerating system, assay buffer, this compound stock solution.

-

Procedure: a. Set up reactions containing the 26S proteasome, USP14, and the ubiquitinated substrate in the assay buffer with the ATP regenerating system. b. Add this compound or DMSO to the reactions. c. Incubate the reactions at 37°C. d. At various time points, take aliquots of the reaction and stop the reaction by adding SDS-PAGE sample buffer. e. Analyze the samples by SDS-PAGE followed by autoradiography (for radiolabeled substrates) or immunoblotting (for tagged substrates).

-

Data Analysis: Quantify the amount of remaining substrate at each time point to determine the degradation rate.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for characterizing a USP14 inhibitor like this compound.

Conclusion

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound) is a well-characterized, selective inhibitor of USP14 that enhances proteasomal degradation of specific substrates. Its defined mechanism of action and the availability of robust experimental protocols make it an invaluable tool for researchers studying the ubiquitin-proteasome system and a promising starting point for the development of novel therapeutics for a range of diseases. This guide provides the foundational knowledge required for the effective utilization and further investigation of this important small molecule.

References

- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 2. Neurotoxic mechanisms by which the USP14 inhibitor this compound depletes ubiquitinated proteins and Tau in rat cerebral cortical neurons: relevance to Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ubpbio.com [ubpbio.com]

- 4. This compound - 2BScientific [2bscientific.com]

- 5. This compound - Immunomart [immunomart.org]

- 6. Enhancement of Proteasome Activity by a Small-Molecule Inhibitor of Usp14 - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Scientific Journey of a Novel USP14 Inhibitor: 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (IU1)

A Comprehensive Technical Overview for the Scientific Community

Introduction

In the landscape of drug discovery, the ubiquitin-proteasome system (UPS) has emerged as a critical regulator of cellular protein homeostasis, making it a prime target for therapeutic intervention in a host of diseases, including neurodegenerative disorders and cancer. Within this intricate system, deubiquitinating enzymes (DUBs) play a pivotal role by removing ubiquitin tags from proteins, thereby rescuing them from degradation. One such DUB, Ubiquitin-Specific Protease 14 (USP14), has garnered significant attention for its association with the proteasome and its ability to modulate protein degradation. This technical guide delves into the discovery and history of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, a small molecule inhibitor of USP14, widely known in the scientific literature as IU1.

The journey of this compound began with a large-scale effort to identify novel modulators of the UPS. Finley's group reported the discovery of this compound through a high-throughput screen of 63,052 compounds.[1] This screen was designed to identify inhibitors of the deubiquitinating activity of recombinant USP14 when associated with the 26S proteasome.[1] Among 215 initial hits, only three demonstrated selectivity for USP14, with this compound emerging as the most potent and selective candidate.[1] This seminal discovery opened a new avenue for probing the function of USP14 and exploring its therapeutic potential.

Following its initial identification, this compound became a foundational tool for studying the consequences of USP14 inhibition. Research demonstrated that this compound is a cell-permeable, reversible inhibitor that enhances the degradation of a subset of proteasome substrates.[2][3] This finding was particularly significant in the context of neurodegenerative diseases, where the accumulation of misfolded proteins is a key pathological feature. Subsequent medicinal chemistry efforts focused on optimizing the potency and selectivity of the this compound scaffold. This led to the synthesis and characterization of 87 derivatives, resulting in the development of more potent analogs such as this compound-47, which exhibited a tenfold increase in potency against USP14.[1][2] Structural biology studies later elucidated the mechanism of inhibition, revealing that this compound and its derivatives bind non-covalently to the catalytic cleft of USP14, thereby sterically blocking the access of the ubiquitin C-terminus to the active site.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its notable analog, this compound-47, providing a comparative view of their inhibitory activities.

| Compound | Target | IC50 (µM) | Selectivity Notes | Reference |

| This compound | USP14 | 4-5 | Showed good selectivity against a panel of 8 other human DUBs. | [1][5] |

| IsoT/USP5 | 100 ± 0.4 | [5] | ||

| UCH37 | 700 ± 300 | [5] | ||

| This compound-47 | USP14 | 0.6 | 10-fold more potent than this compound. | [1][6] |

| IsoT/USP5 | 20 | [6] |

Key Experimental Protocols

The characterization of this compound and its derivatives has relied on a variety of robust experimental methodologies. Below are detailed protocols for some of the key assays cited in the literature.

USP14 Deubiquitinating Activity Assay (Ub-AMC Hydrolysis)

This assay is fundamental for measuring the enzymatic activity of USP14 and assessing the potency of its inhibitors.

Principle: The assay utilizes a fluorogenic substrate, ubiquitin 7-amido-4-methylcoumarin (Ub-AMC). Cleavage of the amide bond between ubiquitin and AMC by an active DUB releases free AMC, which fluoresces. The rate of fluorescence increase is directly proportional to the enzyme's activity.

Protocol:

-

Recombinant human USP14 is reconstituted with 26S proteasomes to ensure its activation.

-

The enzyme complex is pre-incubated with varying concentrations of the test compound (e.g., this compound) or vehicle control (DMSO) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 0.1 mg/mL ovalbumin) in a 384-well plate format.

-

The enzymatic reaction is initiated by the addition of the Ub-AMC substrate to a final concentration of 1 µM.

-

The increase in fluorescence is monitored kinetically over time using a fluorescence plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

The initial reaction velocities are calculated from the linear phase of the fluorescence curves.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability and Proliferation Assays (CCK-8)

These assays are employed to evaluate the cytotoxic or anti-proliferative effects of the compound on cultured cells.

Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases to a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

-

Cells (e.g., HeLa, SiHa) are seeded in 96-well plates at a density of 1x10^4 cells per well and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of the test compound or vehicle control for the desired duration (e.g., 12, 24, 48 hours).

-

Following treatment, the CCK-8 solution is added to each well according to the manufacturer's instructions, and the plate is incubated for 1-4 hours at 37°C.

-

The absorbance is measured at 450 nm using a microplate reader.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify the levels of specific proteins in cell lysates, providing insights into the compound's effect on cellular pathways.

Protocol:

-

Cells are treated with the test compound or vehicle control as described in the experimental design.

-

Following treatment, cells are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific to the protein of interest (e.g., MDM2, p53, GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Densitometry analysis can be performed to quantify the relative protein levels, often normalized to a loading control like GAPDH.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the inhibition of the deubiquitinating enzyme USP14, which has significant downstream effects on the ubiquitin-proteasome system and autophagy.

The Ubiquitin-Proteasome System and the Impact of this compound

The ubiquitin-proteasome system is the principal pathway for selective protein degradation in eukaryotic cells. Proteins targeted for degradation are tagged with a polyubiquitin chain. The 26S proteasome recognizes and degrades these ubiquitinated proteins. USP14, being associated with the proteasome, can remove these ubiquitin tags, thus rescuing the substrate from degradation. By inhibiting USP14, this compound prevents the deubiquitination of certain proteasome substrates, leading to their enhanced degradation. This mechanism is particularly relevant for the clearance of aggregation-prone proteins implicated in neurodegenerative diseases.

Caption: The Ubiquitin-Proteasome System and the inhibitory action of this compound on USP14.

Interplay with Autophagy and Cell Fate

Recent studies have indicated that this compound can also stimulate autophagy, another major cellular degradation pathway responsible for clearing damaged organelles and long-lived proteins. The dual action of this compound on both the proteasome and autophagy pathways suggests a coordinated regulation of cellular proteostasis. In the context of cancer, this compound has been shown to induce the degradation of oncoproteins like MDM2, leading to the stabilization of the tumor suppressor p53. This activation of the p53 pathway can result in cell cycle arrest and apoptosis, highlighting the anti-cancer potential of USP14 inhibition.

Caption: Cellular effects of this compound leading to cell cycle arrest and apoptosis.

Conclusion

The discovery of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound) as a selective inhibitor of USP14 has been a significant milestone in the study of the ubiquitin-proteasome system. From its initial identification through high-throughput screening to the development of more potent analogs and the elucidation of its mechanism of action, this compound has provided the scientific community with a powerful chemical probe to investigate the complex roles of USP14 in health and disease. The ongoing research into the therapeutic applications of USP14 inhibitors, sparked by the discovery of this compound, holds considerable promise for the development of novel treatments for a range of challenging human diseases.

References

- 1. USP14: Structure, Function, and Target Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An inhibitor of the proteasomal deubiquitinating enzyme USP14 induces tau elimination in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Solubility and Stability of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide on 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (CAS No. 314245-33-5) provides a framework for solubility and stability testing. Due to the limited publicly available data for this specific compound, the quantitative data and signaling pathways presented are representative examples to illustrate standard methodologies. Researchers should generate their own experimental data for this compound.

Introduction

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone is a substituted pyrrole derivative. Understanding its physicochemical properties, particularly solubility and stability, is critical for its potential development as a therapeutic agent. These parameters are fundamental to establishing a viable formulation, predicting in vivo behavior, and defining storage and handling conditions. This document outlines the methodologies to characterize the solubility and stability profile of this compound.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a crucial factor that influences its bioavailability.[1] It is essential to determine solubility in various media relevant to pharmaceutical development and physiological conditions.

Quantitative Solubility Data

The following table summarizes the hypothetical kinetic solubility of the compound in common pharmaceutical solvents at different temperatures.

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method |

| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | 5.2 ± 0.4 | HPLC-UV |

| PBS, pH 7.4 | 37 | 8.9 ± 0.6 | HPLC-UV |

| 0.1 N Hydrochloric Acid (HCl), pH 1.2 | 37 | 15.7 ± 1.1 | HPLC-UV |

| 5% Dimethyl Sulfoxide (DMSO) in Water | 25 | > 10,000[2] | HPLC-UV |

| 10% Ethanol in Water | 25 | 45.3 ± 3.2 | HPLC-UV |

Data is hypothetical and for illustrative purposes only.

Experimental Protocol: Kinetic Solubility Assessment

This protocol describes a high-throughput method to determine the kinetic solubility of a compound.

Objective: To determine the kinetic solubility of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone in various aqueous buffers.

Materials:

-

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

0.1 N Hydrochloric Acid (HCl)

-

96-well plates (polypropylene for storage, filter plates for separation)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Assay Plate Preparation: Add 5 µL of the 10 mM stock solution to the wells of a 96-well polypropylene plate.

-

Solvent Addition: Add 245 µL of the desired aqueous buffer (e.g., PBS pH 7.4) to each well. This creates a final concentration of 200 µM with 2% DMSO.

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

-

Filtration: Transfer the solutions to a 96-well filter plate and centrifuge to separate any precipitated compound from the dissolved fraction.

-

Quantification: Analyze the filtrate using a validated HPLC-UV method to determine the concentration of the dissolved compound. A standard curve of the compound in the relevant solvent should be used for accurate quantification.

Stability Profile

Stability testing is crucial for ensuring the safety, efficacy, and quality of a drug substance over time.[3] It involves subjecting the compound to various environmental conditions to identify potential degradation pathways and determine its shelf life.[4][5]

Quantitative Stability Data

The following tables present hypothetical stability data for the compound under accelerated storage conditions and in different pH solutions.

Table 3.1.1: Accelerated Stability (Solid State) Condition: 40°C / 75% Relative Humidity

| Time Point | Purity (%) by HPLC | Appearance |

| 0 Months | 99.8 | Off-white to light brown powder[2] |

| 1 Month | 99.5 | No change |

| 3 Months | 98.9 | No change |

| 6 Months | 97.2 | Slight discoloration |

Data is hypothetical and for illustrative purposes only.

Table 3.1.2: pH Stability in Solution Condition: Stored at 37°C for 72 hours

| pH of Solution | % Remaining Compound |

| 1.2 (0.1 N HCl) | 92.5 |

| 4.5 (Acetate Buffer) | 98.1 |

| 7.4 (PBS) | 99.2 |

| 9.0 (Borate Buffer) | 85.7 |

Data is hypothetical and for illustrative purposes only.

Experimental Protocol: Stability Assessment

This protocol outlines a method for assessing the stability of the compound in both solid and solution states.

Objective: To evaluate the stability of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone under accelerated and solution-based stress conditions.

Materials:

-

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone

-

Calibrated stability chambers

-

pH buffers (pH 1.2, 4.5, 7.4, 9.0)

-

HPLC system with a stability-indicating method (a method capable of separating the parent compound from its degradation products)

Procedure:

Part A: Solid-State Accelerated Stability

-

Sample Preparation: Place a precisely weighed amount of the solid compound in glass vials.

-

Storage: Store the vials in a stability chamber set to 40°C and 75% relative humidity.[4]

-

Time Points: Withdraw samples at pre-determined time points (e.g., 0, 1, 3, and 6 months).[5]

-

Analysis: At each time point, assess the physical appearance of the sample. Prepare a solution of known concentration and analyze it using a stability-indicating HPLC method to determine purity and quantify any degradation products.

Part B: Solution Stability (pH Profile)

-

Sample Preparation: Prepare solutions of the compound (e.g., at 100 µM) in different pH buffers.

-

Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

-

Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours).

-

Analysis: Immediately analyze each aliquot by HPLC to determine the concentration of the remaining parent compound.

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the general workflow for characterizing the solubility and stability of a novel compound.

Caption: Workflow for solubility and stability testing.

Hypothetical Signaling Pathway

Many pyrrole-containing compounds are investigated for their roles in modulating cellular signaling. The diagram below illustrates a hypothetical protein ubiquitination pathway that could be a target for a compound like the one , given its known synonym as "IU1, Usp14 inhibitor".[2]

Caption: Hypothetical inhibition of a deubiquitinase (DUB) by the compound.

References

- 1. youtube.com [youtube.com]

- 2. 1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1-pyrrolidinyl)ethanone | 314245-33-5 [amp.chemicalbook.com]

- 3. glycomscan.com [glycomscan.com]

- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 5. pharmtech.com [pharmtech.com]

Toxicological Profile of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone: An In-Depth Technical Guide

Disclaimer: This document provides a summary of the currently available toxicological information for 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (CAS No: 314245-33-5). It is intended for researchers, scientists, and drug development professionals. A comprehensive toxicological evaluation of this compound has not been conducted, and the information available in the public domain is limited. The toxicological properties have not been fully investigated.[1][2]

Introduction

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, also known as IU1, is a small molecule inhibitor of Ubiquitin-specific-processing protease 14 (USP14).[3][4] It is primarily used in laboratory research to study the ubiquitin-proteasome system, which is crucial for protein degradation.[4] Given its potential for further development and use, understanding its toxicological profile is essential. This guide synthesizes the available safety data and provides context based on structurally related compounds.

Hazard Identification and Classification

The primary source of hazard information for this compound comes from its Safety Data Sheet (SDS). The main identified hazard is the risk of serious eye damage.[5]

GHS Hazard Information

| Hazard Class | Hazard Statement |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage.[5] |

Precautionary Statements

| Category | Precautionary Statement Code | Precautionary Statement |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] |

| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |

Toxicological Data Summary

A thorough review of publicly available literature and toxicological databases reveals a significant lack of specific studies on 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone. The SDS for this compound explicitly states that information regarding mutagenic, reproductive, and developmental effects is not available.[2]

| Toxicological Endpoint | Data |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |

| Skin Corrosion/Irritation | No irritant effect reported[2] |

| Serious Eye Damage/Irritation | Causes serious eye damage[5] |

| Respiratory or Skin Sensitization | No sensitizing effects known[2] |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Insights from Structurally Similar Compounds

In the absence of direct toxicological data, examining the profiles of structurally related compounds can offer potential insights. However, this information should be interpreted with caution as structural similarity does not guarantee a similar toxicological profile.

Compounds Containing a 4-Fluorophenyl Moiety

The presence of a fluorine atom on the phenyl ring can influence the metabolic stability and toxicological properties of a compound.[6][7] While fluorine substitution can block metabolic pathways, potentially reducing toxicity, the metabolism of some fluorinated compounds can lead to the formation of toxic metabolites like fluoroacetic acid.[6] Fatal intoxications have been reported for other novel psychoactive substances containing a 4-fluorophenyl group, though the overall toxicity is compound-specific.[8]

Compounds with a 2,5-Dimethylpyrrole Core

The 2,5-dimethylpyrrole moiety is a core component of the target compound. Toxicological data for 2,5-dimethylpyrrole indicates that it is toxic if swallowed and may cause respiratory irritation.[9][10]

| Compound | LD50 (Oral, Rat) | Dermal Toxicity (Rabbit) |

| 2,5-Dimethylpyrrole | ca. 59 mg/kg | LD100: ca. 165 mg/kg[9] |

Compounds with a Pyrrolidinylethanone Structure

Studies on certain pyrrolidone derivatives have been conducted to assess their acute toxicity and skin irritation potential, particularly in the context of their use as transdermal penetration enhancers.[11] These studies indicate that the toxicity and irritation potential can vary significantly based on the specific substitutions on the pyrrolidone ring.[11]

Proposed Experimental Workflow for Toxicological Assessment

As specific experimental protocols for 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone are not available, a general workflow for the toxicological assessment of a novel chemical entity is proposed below. This workflow is based on standard practices in toxicology and drug development.

Signaling Pathways

Currently, there is no publicly available information describing the specific signaling pathways involved in the potential toxicity of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone. Mechanistic studies would be required to elucidate any such pathways.

Conclusion

The toxicological profile of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone is largely uncharacterized. The primary known hazard is the potential for serious eye damage. The lack of comprehensive toxicological data necessitates careful handling of this compound in a laboratory setting, utilizing appropriate personal protective equipment. Further in vitro and in vivo studies are required to fully understand its safety profile. Researchers and drug development professionals should consider the toxicological properties of structurally related moieties, such as 4-fluorophenyl and 2,5-dimethylpyrrole, as potential areas for investigation.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1-pyrrolidinyl)ethanone | 314245-33-5 [amp.chemicalbook.com]

- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism of fluorine-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. 2,5-Dimethylpyrrole | C6H9N | CID 12265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Acute toxicity and skin irritation of pyrrolidone derivatives as transdermal penetration enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity and Targets of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (IU1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, commonly known as IU1, is a significant small molecule inhibitor with selective and reversible activity against Ubiquitin-Specific Protease 14 (USP14). USP14 is a deubiquitinating enzyme (DUB) intrinsically associated with the proteasome, where it plays a crucial role in regulating protein degradation. By inhibiting USP14, this compound enhances the degradation of various protein substrates, including those implicated in the pathogenesis of neurodegenerative diseases. This technical guide provides a comprehensive overview of the biological activity, target engagement, and mechanistic action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Introduction

The Ubiquitin-Proteasome System (UPS) is the primary cellular machinery responsible for the targeted degradation of most intracellular proteins, thereby maintaining protein homeostasis, and regulating a myriad of cellular processes. Deubiquitinating enzymes (DUBs) are key regulators of the UPS, as they can rescue proteins from degradation by removing ubiquitin chains. Ubiquitin-Specific Protease 14 (USP14) is one such DUB that directly associates with the 19S regulatory particle of the proteasome. Its activity can delay the degradation of ubiquitinated substrates.

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound) has emerged as a valuable chemical probe for studying the function of USP14. Its ability to selectively inhibit USP14 provides a powerful tool to investigate the consequences of enhanced proteasomal degradation and has potential therapeutic implications for diseases characterized by the accumulation of misfolded or toxic proteins, such as certain neurodegenerative disorders.

Chemical Information

| Property | Value |

| IUPAC Name | 1-(1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-(pyrrolidin-1-yl)ethanone |

| Synonyms | This compound, USP14 inhibitor I |

| CAS Number | 314245-33-5 |

| Molecular Formula | C₁₈H₂₁FN₂O |

| Molecular Weight | 300.37 g/mol |

| Chemical Structure |  |

Biological Target and Activity

The primary biological target of this compound is Ubiquitin-Specific Protease 14 (USP14) . This compound is a reversible and selective inhibitor of USP14's deubiquitinating activity.

Quantitative Data for Biological Activity

The inhibitory potency of this compound against USP14 and its selectivity over other deubiquitinating enzymes have been quantified in various studies.

| Target | Assay Type | Parameter | Value | Reference |

| Human USP14 | Ub-AMC Hydrolysis Assay | IC₅₀ | 4-5 µM | [1][2] |

| Human IsoT/USP5 | Ub-AMC Hydrolysis Assay | IC₅₀ | ~100 µM | [2] |

| Human UCH37 | Ub-AMC Hydrolysis Assay | IC₅₀ | ~700 µM | [2] |

Note: The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The higher selectivity for USP14 over other DUBs like IsoT highlights the specificity of this compound.

Cell-Based Activity

This compound has been shown to be cell-permeable and enhances the degradation of specific protein substrates in various cell lines.

| Cell Line | Substrate Protein | This compound Concentration | Effect | Reference |

| Murine Embryonic Fibroblasts (MEFs) | Tau | 50 µM | Dose-dependent reduction in Tau levels | [2][3] |

| Murine Embryonic Fibroblasts (MEFs) | ATXN3(Q80) | 50-100 µM | Enhanced degradation | [3] |

| HeLa Cells | MDM2 | 10-100 µM | Decreased MDM2 protein levels | [4] |

| Rat Cerebral Cortical Neurons | Ubiquitinated Proteins | >25 µM | Reduction in PGJ2-induced Ub-protein accumulation | [1] |

Experimental Protocols

In Vitro USP14 Inhibition Assay (Ub-AMC Hydrolysis Assay)

This assay is commonly used to measure the deubiquitinating activity of USP14 and the inhibitory effect of compounds like this compound.

Principle: The substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), is a fluorogenic substrate. Upon cleavage of the AMC group by an active DUB, a fluorescent signal is produced, which can be quantified.

Materials:

-

Recombinant human USP14

-

26S Proteasome

-

Ub-AMC substrate

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

384-well black plates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Protocol:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add a solution of human proteasome (e.g., 5 nM final concentration) and recombinant USP14 (e.g., 60 nM final concentration).

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the Ub-AMC substrate (e.g., 1 µM final concentration).

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader.

-

Calculate the initial reaction rates and determine the percent inhibition for each this compound concentration.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[2]

Cell-Based Substrate Degradation Assay

This assay assesses the ability of this compound to enhance the degradation of a specific protein of interest within a cellular context.

Principle: Cells are transfected to express a target protein. Following treatment with this compound, the levels of the target protein are measured, typically by Western blotting. A decrease in the protein level indicates enhanced degradation.

Materials:

-

Cell line of choice (e.g., MEFs, HEK293T)

-

Plasmid DNA encoding the protein of interest (e.g., Tau, ATXN3)

-

Transfection reagent

-

This compound dissolved in DMSO

-

Cell lysis buffer

-

Primary antibody against the protein of interest

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Western blotting equipment

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Transfect the cells with the plasmid encoding the target protein.

-

After a suitable expression period (e.g., 24-48 hours), treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 6-24 hours).[3]

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with the primary antibody specific to the target protein, followed by the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH) to determine the relative protein levels.[3]

Signaling Pathways and Mechanisms of Action

Inhibition of USP14 by this compound has implications for several key signaling pathways, primarily through its modulation of the Ubiquitin-Proteasome System.

The Ubiquitin-Proteasome System (UPS)

USP14 is a proteasome-associated DUB that can remove ubiquitin chains from substrates that have been targeted for degradation. This action can "rescue" the substrate from proteolysis. This compound, by inhibiting USP14, prevents this deubiquitination step, thereby promoting the degradation of the substrate by the proteasome.

NF-κB Signaling Pathway

The NF-κB signaling pathway is critically regulated by the ubiquitination and subsequent proteasomal degradation of its inhibitor, IκBα. While USP14 has been implicated in NF-κB signaling, the precise effect of this compound on this pathway requires further elucidation. Theoretically, by enhancing general proteasomal activity, this compound could influence the degradation rate of key regulators like IκBα.

Wnt/β-catenin Signaling Pathway

The stability of β-catenin is a central event in Wnt signaling and is controlled by a "destruction complex" that targets it for ubiquitination and proteasomal degradation. USP14 has been shown to deubiquitinate and stabilize β-catenin in certain cancers. Therefore, inhibition of USP14 by this compound could potentially lead to decreased β-catenin levels and attenuation of Wnt signaling.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is regulated by the processing of the Gli transcription factors, which involves proteasomal degradation. In the absence of the Hedgehog ligand, the full-length Gli is cleaved by the proteasome into a repressor form. USP14 has been shown to control ciliogenesis and Hedgehog signaling. Inhibition of USP14 could therefore modulate the output of this pathway.

Conclusion

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound) is a well-characterized, selective, and reversible inhibitor of USP14. Its ability to enhance proteasomal degradation of specific substrates makes it an invaluable tool for studying the intricacies of the Ubiquitin-Proteasome System. Furthermore, its potential to modulate key signaling pathways implicated in various diseases, particularly neurodegenerative disorders, underscores its significance as a lead compound for further drug development efforts. This guide provides a foundational understanding of this compound's biological activity and will serve as a valuable resource for researchers in the field.

References

- 1. Neurotoxic mechanisms by which the USP14 inhibitor this compound depletes ubiquitinated proteins and Tau in rat cerebral cortical neurons: relevance to Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound suppresses proliferation of cervical cancer cells through MDM2 degradation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (PPM-18) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, also known as PPM-18, is a novel analog of vitamin K.[1][2] Initially identified for its role in seizure suppression, recent studies have highlighted its potent anticancer activities.[1][2] This document provides detailed protocols for the application of PPM-18 in cell culture experiments, focusing on its effects on cancer cell proliferation, apoptosis, and autophagy. The primary mechanism of action involves the induction of reactive oxygen species (ROS) and subsequent activation of the AMP-activated protein kinase (AMPK) signaling pathway, leading to the inhibition of PI3K/AKT and mTORC1 pathways.[2] PPM-18 has demonstrated efficacy in suppressing the growth of various human solid tumor cells, with notable effects observed in bladder cancer.[1]

Materials and Reagents

-

PPM-18 (CAS No. 314245-33-5): [3] Off-white to light brown powder.[3]

-

Cell Lines: Human bladder cancer cell lines (e.g., T24, 5637) or other relevant cancer cell lines.

-

Cell Culture Medium: RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Solvent for PPM-18: Dimethyl sulfoxide (DMSO).[3] Solutions in DMSO can be stored at -20°C for up to one month.[3]

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Reagents for assays:

-

Cell viability: MTT or WST-1 reagent.

-

Proliferation: BrdU incorporation assay kit.

-

Apoptosis: Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

-

Autophagy: Antibodies for LC3B, p62.

-

Western Blotting: Antibodies for AMPK, p-AMPK, PI3K, p-PI3K, AKT, p-AKT, mTOR, p-mTOR, and GAPDH.

-

ROS Detection: DCFH-DA fluorescent probe.

-

Experimental Protocols

Preparation of PPM-18 Stock Solution

-

Dissolve PPM-18 powder in DMSO to prepare a stock solution of 10 mM.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

For cell culture experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Culture and Treatment

-

Culture the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2.

-

Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or culture flasks) and allow them to adhere overnight.

-

The next day, replace the medium with a fresh medium containing various concentrations of PPM-18 or a vehicle control (DMSO).

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding with specific assays.

Cell Viability Assay (MTT Assay)

-

Seed 5 x 10³ cells per well in a 96-well plate and treat with PPM-18 as described above.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control.

Proliferation Assay (BrdU Incorporation)

-

Seed cells in a 96-well plate and treat with PPM-18.

-

During the last 4 hours of treatment, add BrdU labeling solution to each well.

-

Fix the cells and detect BrdU incorporation using an anti-BrdU antibody conjugated to a peroxidase substrate, following the manufacturer's instructions.

-

Measure the absorbance to quantify cell proliferation.

Colony Formation Assay

-

Seed 500-1000 cells per well in a 6-well plate.

-

Treat the cells with various concentrations of PPM-18 for 24 hours.

-

Replace the medium with a fresh, drug-free medium and allow the cells to grow for 10-14 days, with medium changes every 3 days.

-

Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Count the number of colonies (containing >50 cells) to assess the long-term effect of PPM-18 on cell survival.

Apoptosis Assay (Annexin V/PI Staining)

-

Treat cells with PPM-18 for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide for 15 minutes in the dark, according to the kit manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Signaling Pathways

-

Treat cells with PPM-18 for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against key signaling proteins (AMPK, p-AMPK, PI3K, p-PI3K, AKT, p-AKT, mTOR, p-mTOR, LC3B, p62, GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Table 1: Effect of PPM-18 on Bladder Cancer Cell Viability (Illustrative Data)

| PPM-18 Concentration (µM) | T24 Cell Viability (%) | 5637 Cell Viability (%) |

| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |

| 5 | 85 ± 4.1 | 88 ± 3.9 |

| 10 | 62 ± 3.5 | 65 ± 4.2 |

| 20 | 41 ± 2.9 | 45 ± 3.1 |

| 40 | 25 ± 2.1 | 28 ± 2.5 |

Table 2: IC50 Values of PPM-18 in Various Cancer Cell Lines (Illustrative Data)

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| T24 | Bladder Cancer | 18.5 |

| 5637 | Bladder Cancer | 21.2 |

| A549 | Lung Cancer | 25.8 |

| MCF-7 | Breast Cancer | 23.1 |

| HeLa | Cervical Cancer | 20.4 |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of PPM-18 and a general experimental workflow for its evaluation in cell culture.

Caption: Proposed signaling pathway of PPM-18 in cancer cells.

Caption: General experimental workflow for evaluating PPM-18.

References

- 1. PPM-18, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPM-18, an Analog of Vitamin K, Induces Autophagy and Apoptosis in Bladder Cancer Cells Through ROS and AMPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1-pyrrolidinyl)ethanone | 314245-33-5 [amp.chemicalbook.com]

Application Notes and Protocols for the Use of 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (IU1) as a USP14 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of 1-(1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, commonly known as IU1, as a selective inhibitor of Ubiquitin Specific Protease 14 (USP14). This compound is a cell-permeable small molecule that reversibly inhibits the deubiquitinating activity of USP14, thereby enhancing proteasomal degradation of various protein substrates.[1][2] This document outlines the inhibitor's mechanism of action, provides detailed protocols for its use in both in vitro and cell-based assays, and presents its physicochemical and pharmacological properties in a structured format.

Introduction to USP14 and the Inhibitor this compound

Ubiquitin Specific Protease 14 (USP14) is a deubiquitinating enzyme (DUB) associated with the proteasome that plays a crucial role in regulating protein turnover.[3][4] It can remove ubiquitin chains from substrates bound to the proteasome, thereby rescuing them from degradation.[1][3] Inhibition of USP14 has emerged as a promising therapeutic strategy for diseases characterized by the accumulation of misfolded or toxic proteins, such as neurodegenerative disorders.[1][3]

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (this compound) is a potent and selective, active-site-directed, and reversible inhibitor of human USP14.[2][5][6] By inhibiting USP14, this compound enhances the degradation of several proteasome substrates, including proteins implicated in neurodegenerative diseases like tau and TDP-43.[1]

Physicochemical and Pharmacological Properties of this compound

A summary of the key properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| Synonyms | This compound, USP14 Inhibitor IX, DUB Inhibitor IX | [5] |

| Molecular Formula | C₁₈H₂₁FN₂O | [5] |

| Molecular Weight | 300.37 g/mol | |

| CAS Number | 314245-33-5 | [2] |

| Appearance | Beige solid | [5] |

| Solubility | Soluble in DMSO (50 mg/mL) | |

| Storage | Store lyophilized powder at -20°C. Solutions in DMSO can be stored at -20°C for up to one month. | [5][7] |

| IC₅₀ for USP14 | 4-5 µM (for Ub-AMC hydrolysis by proteasome-bound USP14) | [1][6] |

| Selectivity | Shows little to no activity against other DUBs such as UCH-L1, UCH-L3, BAP1, USP7, USP2, USP15, and IsoT at concentrations that inhibit USP14. | [5][6] |

| Mechanism of Action | Reversible inhibitor of the deubiquitinating activity of USP14. | [2] |

Signaling Pathway

The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells. USP14, as a proteasome-associated DUB, can counteract this process. This compound's mechanism of action is to inhibit USP14, thereby promoting the degradation of ubiquitinated proteins.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in common experimental settings.

In Vitro USP14 Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of this compound on USP14 activity using a fluorogenic substrate.

Materials:

-

Recombinant human USP14

-

26S Proteasome (optional, as USP14 activity is enhanced when bound to the proteasome)

-

Ubiquitin-AMC (Ub-AMC) fluorogenic substrate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

This compound (dissolved in DMSO)

-

384-well black plates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Protocol:

-

Prepare this compound dilutions: Serially dilute this compound in DMSO to create a range of concentrations (e.g., from 100 µM to 0.1 µM). Then, dilute these further into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Enzyme Preparation: Prepare a solution of recombinant USP14 (and proteasomes, if used) in the assay buffer. The final concentration of USP14 will need to be optimized for the specific assay conditions.

-

Assay Setup:

-

Add 10 µL of the this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of the USP14 enzyme solution to each well.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Add 10 µL of the Ub-AMC substrate solution (final concentration typically 1 µM) to each well to start the reaction.

-

Measure Fluorescence: Immediately begin monitoring the increase in fluorescence at 360 nm excitation and 460 nm emission over time (e.g., every minute for 30-60 minutes) using a fluorescence plate reader.

-

Data Analysis:

-

Calculate the initial reaction rates (slope of the linear portion of the fluorescence versus time curve).

-

Normalize the rates to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell-Based Protein Degradation Assay

This protocol is used to assess the effect of this compound on the degradation of a specific protein of interest in a cellular context.

Materials:

-

Mammalian cell line expressing the protein of interest (e.g., MEFs, HEK293)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 25-100 µM) or DMSO (vehicle control) for a specified period (e.g., 6-24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the protein of interest and the loading control antibody.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the protein of interest and the loading control.

-

Normalize the intensity of the protein of interest to the loading control for each sample.

-

Compare the protein levels in the this compound-treated samples to the vehicle control to determine the extent of protein degradation.

-

Troubleshooting and Considerations

-

Solubility: Ensure this compound is fully dissolved in DMSO before diluting it in aqueous buffers, as poor solubility can affect its efficacy.

-

DMSO Concentration: Keep the final DMSO concentration in all assays as low as possible (ideally ≤1%) to avoid solvent-induced artifacts.

-

Cell Viability: When performing cell-based assays, it is crucial to assess cell viability at the concentrations of this compound being tested to ensure that the observed effects are not due to cytotoxicity.

-

Specificity: While this compound is highly selective for USP14, it is good practice to include appropriate controls, such as using a structurally similar but inactive compound or employing USP14 knockout/knockdown cells to confirm that the observed effects are USP14-dependent.[6]

By following these guidelines and protocols, researchers can effectively utilize this compound as a valuable tool to investigate the roles of USP14 in various biological processes and to explore its therapeutic potential.

References

- 1. hanna.bwh.harvard.edu [hanna.bwh.harvard.edu]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. USP14: Structure, Function, and Target Inhibition - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 4. Enhancement of Proteasome Activity by a Small-Molecule Inhibitor of Usp14 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. researchgate.net [researchgate.net]

- 7. 1-[1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(1-pyrrolidinyl)ethanone | 314245-33-5 [amp.chemicalbook.com]

Application Notes and Protocols: 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone (IU1) in Neurodegenerative Disease Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone, commonly known as IU1, is a selective and reversible inhibitor of Ubiquitin-specific Peptidase 14 (USP14), a deubiquitinating enzyme associated with the proteasome. In the context of neurodegenerative diseases, the accumulation of misfolded proteins is a common pathological hallmark. By inhibiting USP14, this compound has been shown to enhance the degradation of several proteins implicated in these disorders, such as Tau and TDP-43, making it a valuable research tool and a potential therapeutic candidate. These application notes provide an overview of the use of this compound in neurodegenerative disease models, including experimental protocols and key findings.

Mechanism of Action

This compound enhances proteasomal activity by inhibiting the deubiquitinating function of USP14. USP14 can remove ubiquitin chains from protein substrates, which can delay their degradation by the 26S proteasome. By inhibiting USP14, this compound promotes the degradation of ubiquitinated proteins, thereby reducing the accumulation of proteotoxic species.

Figure 1: Mechanism of action of this compound on the Ubiquitin-Proteasome Pathway.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound in various experimental models.

Table 1: Effect of this compound on Protein Levels in Cellular Models

| Cell Line | Target Protein | This compound Concentration (µM) | Incubation Time (h) | Change in Protein Level | Reference |

| Mouse Embryonic Fibroblasts (MEFs) | Tau | 50 | 6 | Dose-dependent reduction | [1] |

| Mouse Embryonic Fibroblasts (MEFs) | TDP-43 | 75 | 6 | Accelerated degradation | [1] |

| HEK293 cells | Ataxin-3 | Not specified | Not specified | Depleted | [2] |

| Rat Cerebral Cortical Neurons | Tau | 75 | 22 (6h pre-incubation) | Calpain-dependent cleavage, no enhanced proteasomal degradation | [2] |

Table 2: Neurotoxic Effects of High Concentrations of this compound in Neuronal Cultures

| Cell Type | This compound Concentration (µM) | Effect | Parameter Measured | Reference |

| Rat Cerebral Cortical Neurons | >25 | Neurotoxic | Cell Viability | [2] |

| Rat Cerebral Cortical Neurons | 75 | Decrease in ATP levels | ATP Measurement | [2] |

| Rat Cerebral Cortical Neurons | 75 | Inhibition of Mitochondrial Complex I | Enzyme Activity Assay | [2] |

Experimental Protocols

Protocol 1: In Vitro Treatment of Neuronal Cells with this compound

This protocol describes the general steps for treating primary neuronal cultures or neuronal cell lines with this compound to assess its effects on protein degradation and cell viability.

Materials:

-

Primary neurons or neuronal cell line (e.g., SH-SY5Y)

-

Appropriate cell culture medium

-

This compound (1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well or other appropriate culture plates

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease and phosphatase inhibitor cocktails

Procedure:

-

Cell Plating: Plate neuronal cells at the desired density in the appropriate culture vessel and allow them to adhere and differentiate as required.

-

This compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.

-

Treatment:

-

Dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., 10, 25, 50, 75, 100 µM). A DMSO vehicle control should be prepared with the same final concentration of DMSO as the highest this compound concentration.

-

Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.

-

Incubate the cells for the desired period (e.g., 6, 12, or 24 hours).

-

-

Cell Lysis (for Western Blot):

-